N-Phenylglycine Exhibits Significantly Weaker Basicity Than Glycine, a Key Differentiator in Buffering and Chelation
In a comparative study of acid dissociation constants, N-phenylglycine was found to be a much weaker base than its parent molecule, glycine. This is a direct consequence of the electron-withdrawing phenyl group [1].
| Evidence Dimension | Relative Basicity |
|---|---|
| Target Compound Data | Much weaker base than glycine |
| Comparator Or Baseline | Glycine |
| Quantified Difference | Significantly weaker basicity, as determined by pK measurements |
| Conditions | pH method at 25°C in 30% ethanol solution with 0.10M sodium perchlorate |
Why This Matters
The reduced basicity of N-phenylglycine affects its solubility profile and its ability to form stable complexes with metal ions compared to glycine, which is crucial for applications in analytical chemistry (e.g., copper determination) and biochemical research where pH control and metal interaction are key.
- [1] Chen, Y. T., & Chang, Y. W. THE DISSOCIATION CONSTANTS OF N-ARYLGLYCINES. Acta Chimica Sinica, 1958. View Source
